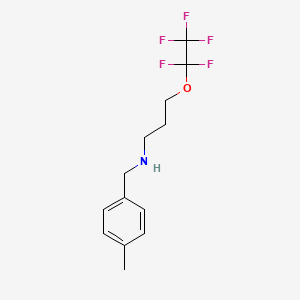
9-Methylphenazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylphenazin-1-amine: is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. The molecular formula of this compound is C13H11N3 , and it has a molecular weight of 209.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylphenazin-1-amine can be achieved through several methods, including:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units under specific conditions.
Beirut Method: This method involves the oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.
Reductive Cyclization: This method uses diphenylamines as starting materials.
Pd-Catalyzed N-Arylation: This involves the use of palladium catalysts to facilitate the N-arylation process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Methylphenazin-1-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different properties.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives with altered electronic properties.
Scientific Research Applications
Biology: In biological research, it is studied for its antimicrobial and antitumor properties. Phenazine derivatives have shown promise in inhibiting the growth of certain bacteria and cancer cells .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and in the development of anticancer drugs .
Industry: In industrial applications, 9-Methylphenazin-1-amine is used in the synthesis of dyes, pigments, and other materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 9-Methylphenazin-1-amine involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication and transcription processes, which contributes to its antimicrobial and antitumor activities . Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell death in target organisms .
Comparison with Similar Compounds
Phenazine: The parent compound of 9-Methylphenazin-1-amine, known for its broad spectrum of biological activities.
Pyocyanin: A naturally occurring phenazine derivative with antimicrobial properties.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other phenazine derivatives, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
9-methylphenazin-1-amine |
InChI |
InChI=1S/C13H11N3/c1-8-4-2-6-10-12(8)16-13-9(14)5-3-7-11(13)15-10/h2-7H,14H2,1H3 |
InChI Key |
JYEIWXXZKFSVIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
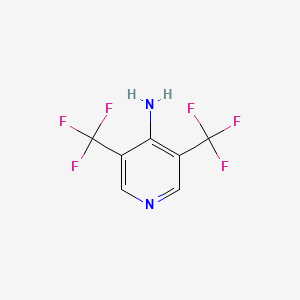
![7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15052127.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B15052141.png)
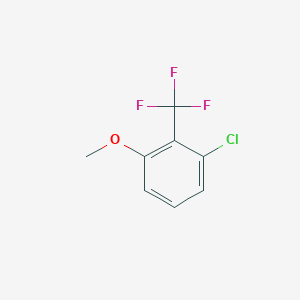
![7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B15052151.png)
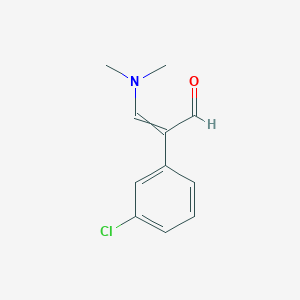

![4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B15052174.png)
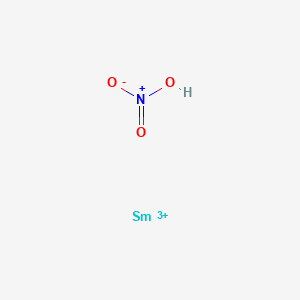

![2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile](/img/structure/B15052179.png)
